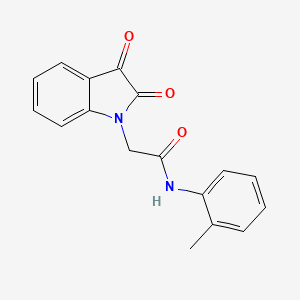
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide is a complex organic compound characterized by its indole core and acetamide functional group
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction starting with isatin, a key precursor. The general synthetic route involves the reaction of isatin with 2-methyl aniline under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of pharmaceutical-grade material.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoles or acetamides.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its cytotoxic properties against cancer cells.
Medicine: Potential use in the development of new pharmaceuticals, particularly as an anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. Its mechanism of action involves binding to cellular receptors and enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways may vary depending on the specific application and context.
相似化合物的比较
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide
Uniqueness: 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
属性
IUPAC Name |
2-(2,3-dioxoindol-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-6-2-4-8-13(11)18-15(20)10-19-14-9-5-3-7-12(14)16(21)17(19)22/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXHJMUPFQGFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














